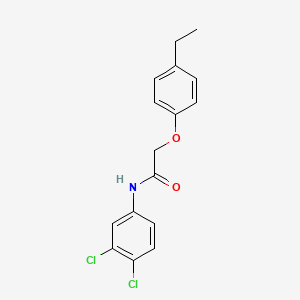

![molecular formula C18H15NO5 B5602922 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)

2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide is a compound with potential applications in various fields due to its chemical structure and properties. The compound is related to the chromene family, known for their significant biological activities.

Synthesis Analysis

A novel approach towards the synthesis of a related compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been described, involving multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

The molecular structure of related compounds such as p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined using X-ray diffraction analysis, which can offer insights into the structure of this compound (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are functionally similar to the compound , exhibit a linearly extended conformation in their crystal structure. This insight may help understand the chemical reactivity of this compound (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Physical Properties Analysis

The synthesis and crystallization conditions can provide valuable information about the physical properties of these compounds. For example, the synthesis conditions of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside reveal aspects of solubility and crystallization (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

The antibacterial effects of similar compounds, such as synthesized derivatives of 4-hydroxy-chromen-2-one, indicate potential chemical properties of this compound. These derivatives have shown high levels of antibacterial activity, suggesting similar potentials for our compound of interest (Behrami & Dobroshi, 2019).

Aplicaciones Científicas De Investigación

Antibacterial Applications

Research has demonstrated the antibacterial efficacy of compounds related to 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and reported significant bacteriostatic and bactericidal activities against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting potential for developing new antibacterial agents (Behrami & Dobroshi, 2019). Similarly, Hamdi et al. (2012) synthesized new coumarin derivatives and found them to be more active against E. coli, S. aureus, and B. subtilis than standard references, highlighting the antimicrobial potential of such compounds (Hamdi et al., 2012).

Antioxidant Applications

Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, finding that certain derivatives exhibited excellent antioxidant properties when compared to ascorbic acid, indicating their potential as antioxidant agents (Kadhum et al., 2011). Čačić et al. (2010) also synthesized Schiff’s bases and thiazolidine-4-ones bearing hydroxyl groups on the phenyl ring and found that they showed significant antioxidant activity, further supporting the antioxidant applications of these compounds (Čačić et al., 2010).

Neuroprotective Applications

Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them against acetylcholinesterase and butylcholinesterase, finding significant inhibitory activity. Compound 6c, in particular, showed high acetylcholinesterase inhibitory activity and significant neuroprotective effects against H2O2-induced PC12 oxidative stress, indicating the potential of these compounds in neuroprotection and the treatment of neurodegenerative diseases (Sameem et al., 2017).

Propiedades

IUPAC Name |

2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)17-9-15(20)14-8-13(23-10-18(19)21)6-7-16(14)24-17/h2-9H,10H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDIPSUZPLKYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)

![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)

![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5602878.png)

![9-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5602882.png)

![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)

![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)

![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)

![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)